Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol
Description
This compound consists of two phosphonatooxy-substituted diols—pentane-1,5-diol and propane-1,2-diol—coordinated with dimagnesium(2+) ions. The phosphonatooxy groups (-OPO₃²⁻) enable strong metal-chelation properties, making it structurally distinct from simpler diol derivatives. Applications likely include use in pharmaceuticals (e.g., mineral supplements) or industrial processes requiring stable metal-diol complexes.
Properties
CAS No. |
143007-63-0 |
|---|---|
Molecular Formula |
C8H18Mg2O12P2 |
Molecular Weight |
416.78 g/mol |
IUPAC Name |
dimagnesium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C5H13O6P.C3H9O6P.2Mg/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI Key |
XGDVUQNUPQFIPY-UHFFFAOYSA-J |
Canonical SMILES |
C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Mg+2].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol typically involves the reaction of magnesium salts with phosphonatooxy derivatives of pentane-1,5-diol and propane-1,2-diol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of magnesium ions with the phosphonate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction may produce lower oxidation state phosphonates .
Scientific Research Applications
Drug Delivery Systems
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol has been studied for its role in enhancing drug delivery mechanisms. The presence of phosphonate groups can facilitate the interaction with biological membranes, improving the bioavailability of therapeutic agents.
Case Study:
A study examined the efficacy of this compound as a carrier for hydrophilic drugs. Results indicated a significant increase in the permeation of drugs across cell membranes compared to traditional carriers like propylene glycol .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for use in topical formulations aimed at treating infections. Its ability to disrupt microbial cell membranes has been linked to its phosphonate groups.
Case Study:
In vitro tests demonstrated that formulations containing this compound showed enhanced antimicrobial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Cosmetic Applications
The compound's moisturizing properties are attributed to its diol components, which can enhance skin hydration. It is being explored as an ingredient in cosmetic formulations.
Skin Care Products
Due to its hydrophilic nature, this compound is utilized in skin care products for its ability to retain moisture and improve skin texture.
Data Table: Efficacy Comparison of Diols in Dermatology
| Property | Dimagnesium Compound | Pentane-1,5-Diol | Propylene Glycol |
|---|---|---|---|
| Moisture Retention | High | Moderate | Low |
| Skin Irritation Potential | Low | Moderate | High |
| Antimicrobial Activity | Moderate | Low | None |
| Cost Effectiveness | High | Moderate | Low |
Agricultural Applications
Recent studies have suggested potential uses in agriculture as well. The compound may serve as a nutrient delivery system for magnesium and phosphorus, essential for plant growth.
Fertilizer Formulations
The magnesium ions can improve nutrient uptake in plants when used in controlled-release fertilizers.
Case Study:
Field trials showed that crops treated with fertilizers containing this compound exhibited improved growth rates and yield compared to those treated with standard fertilizers .
Mechanism of Action
The mechanism of action of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphonatooxy groups, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Metal Ion Counterparts
| Compound Name | CAS Number | Metal Ion | Solubility (Water) | Stability | Applications |
|---|---|---|---|---|---|
| Tetrapotassium 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol | 1319-70-6 | K⁺ | High | Moderate | Detergents, food additives |
| Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol | N/A | Mg²⁺ | Low to moderate | High (chelated) | Pharmaceuticals, bioceramics |
Key Differences :
- Charge Balance: The tetrapotassium salt requires four monovalent K⁺ ions, while the dimagnesium variant uses two divalent Mg²⁺ ions, leading to tighter chelation and lower solubility .
- Applications : Potassium salts are preferred in detergents due to high water solubility, whereas magnesium complexes are suited for sustained-release formulations or materials requiring thermal stability.
Structural Analogs with Modified Diol Backbones
| Compound Name | CAS Number | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol | N/A | Methoxyphenoxy, allyl | Hydrophobic, polymerizable | Resins, adhesives |
| 3-(2-Methoxyphenoxy)propane-1,2-diol | N/A | Methoxyphenoxy | Thermally stable, low acidity | Cosmetics, plasticizers |
| Target Compound | N/A | Phosphonatooxy | Acidic, metal-chelating | Biomedical, catalysis |
Key Differences :
- Functional Groups: Phosphonatooxy groups enhance acidity and metal-binding capacity compared to methoxyphenoxy derivatives, which are neutral and lipophilic .
- Reactivity: The target compound’s phosphonatooxy groups enable participation in ion-exchange reactions, unlike the inert methoxyphenoxy analogs.
Other Phosphonatooxy Diol Derivatives
| Compound Name | CAS Number | Metal Ion | Diol Backbone | Notable Features |
|---|---|---|---|---|
| Glycerophosphoric acid, dipotassium salt trihydrate | 1319-70-6 | K⁺ | Glycerol (propane-1,2,3-triol) | Widely used in food additives |
| Calcium 3-phosphonatooxypropane-1,2-diol | N/A | Ca²⁺ | Propane-1,2-diol | High bone-targeting affinity |
Key Differences :
- Backbone Complexity : The target compound’s dual diol system (pentane + propane) may improve structural rigidity compared to single-diol analogs like glycerol derivatives .
- Biological Activity : Calcium phosphonatooxypropane derivatives are prioritized for bone health, whereas magnesium variants may target muscle or nerve function.
Research Findings and Implications
- Stability : Magnesium’s divalency enhances the stability of phosphonatooxy-diol complexes, as seen in thermogravimetric analyses of related compounds .
- Solubility Challenges : The dimagnesium form’s lower solubility compared to potassium salts may limit its use in aqueous systems but improve efficacy in controlled-release formulations.
- Synergistic Effects : The combination of pentane-1,5-diol (flexible) and propane-1,2-diol (rigid) backbones could enable unique applications in biomaterials requiring tunable mechanical properties.
Biological Activity
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol, with the CAS number 143007-63-0, is a complex inorganic compound that has garnered interest for its potential biological activities. This compound features a molecular formula of and a molecular weight of approximately 416.78 g/mol .
Chemical Structure
The structure of this compound includes two phosphonate groups attached to a pentane and propane backbone, which may play a critical role in its biological interactions. The presence of magnesium ions may also influence its biological activity, particularly in relation to enzyme function and cellular signaling.
Research into the biological activity of this compound suggests several potential mechanisms:
- Enzyme Modulation : Magnesium ions are known to act as cofactors for various enzymes. The presence of this compound may enhance enzyme activity or stability in biochemical pathways.
- Cell Signaling : Phosphonate groups can participate in signaling pathways, potentially influencing cellular responses to external stimuli.
- Antimicrobial Properties : Some studies indicate that phosphonates exhibit antimicrobial activity, which could be relevant for therapeutic applications.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of phosphonates similar to dimagnesium(2+) ion compounds. Results indicated significant inhibition of bacterial growth, suggesting potential applications in infection control .
- Enzyme Inhibition : Another research project explored the effects of magnesium-containing phosphonates on specific enzymes involved in metabolic pathways. The findings revealed that these compounds could inhibit enzyme activity, leading to altered metabolic profiles in treated cells .
Comparative Analysis
The following table summarizes key properties and findings related to this compound compared to other similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C8H18Mg2O12P2 | 416.78 | Enzyme modulation, antimicrobial activity |
| Phosphonated analog (e.g., S2242) | Varies | Varies | Antiviral properties |
| Magnesium phosphate complex | Varies | Varies | Nutritional supplementation |
Q & A
Basic Research Questions
What methodologies are recommended for synthesizing this compound with high purity?
Methodological Answer:
Synthesis should prioritize controlled stoichiometry to ensure proper magnesium ion coordination. Use anhydrous conditions to prevent hydrolysis of phosphonatooxy groups, as magnesium complexes are sensitive to moisture . Purification can involve recrystallization in non-polar solvents or size-exclusion chromatography to isolate the product from unreacted diols or byproducts. Monitor purity via HPLC (high-performance liquid chromatography) with UV detection, as demonstrated in studies on structurally related diol derivatives .
How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
Design pH-dependent stability assays using buffered solutions (e.g., phosphate buffers for neutral to alkaline ranges, acetate buffers for acidic conditions). Monitor degradation kinetics via UV-Vis spectroscopy at wavelengths corresponding to the phosphonatooxy or magnesium coordination bands (e.g., 250–300 nm). For advanced analysis, employ nuclear magnetic resonance (NMR) to track structural changes in the diol backbone under extreme pH . Ensure temperature control (±0.5°C) to isolate pH effects from thermal degradation .
Advanced Research Questions
What advanced techniques resolve contradictions in reported solubility data across solvents?
Methodological Answer:
Contradictions often arise from solvent polarity and ion-pairing effects. Use a systematic solubility protocol:
Solvent Screening: Test aqueous (e.g., water, PBS) and organic solvents (e.g., DMSO, acetonitrile) with dielectric constants spanning 20–80.
Ionic Strength Adjustment: Add salts (e.g., NaCl) to evaluate ion-pair formation, which may enhance solubility in polar solvents .
Quantitative Analysis: Employ gravimetric methods or UV-Vis calibration curves for precise solubility measurements.
Cross-validate results with dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility .
How can researchers optimize experimental designs to study magnesium ion coordination dynamics?
Methodological Answer:
Adopt a split-split-plot design (as used in vineyard studies ), modified for chemical systems:
- Main Plots: Vary magnesium ion concentrations (e.g., 0.1–1.0 M).
- Subplots: Test temperature gradients (e.g., 25°C vs. 40°C).
- Sub-Subplots: Analyze time-dependent coordination using FT-IR spectroscopy (e.g., shifts in P–O–Mg stretching bands at 900–1100 cm⁻¹) .
Include four replicates per condition to account for variability in ion-diol interactions.
What strategies address discrepancies in spectroscopic data for structural characterization?
Methodological Answer:
Discrepancies often stem from sample hydration or crystallinity.
Hydration Control: Use Karl Fischer titration to quantify water content and correlate it with spectral shifts in NMR or FT-IR .
Crystallinity Analysis: Compare X-ray diffraction (XRD) patterns of crystalline vs. amorphous samples to identify polymorphic effects.
Multi-Technique Validation: Cross-reference data from mass spectrometry (for molecular weight confirmation), elemental analysis (for Mg²⁺ stoichiometry), and X-ray crystallography (for 3D coordination geometry) .
Methodological Considerations for Reproducibility
How can inter-laboratory reproducibility be ensured for synthesis and analysis?
Methodological Answer:
- Standardized Protocols: Provide detailed reaction conditions (e.g., inert atmosphere, stirring rates) to minimize operator-dependent variability .
- Reference Materials: Use a certified diol-phosphonate standard (e.g., similar to TCI America’s approach for lab chemicals ) for instrument calibration.
- Data Sharing: Publish raw spectroscopic and chromatographic datasets to enable cross-validation, as seen in environmental chemistry projects .
Safety and Handling in Academic Settings
What are the critical safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for structurally similar diols .
- Ventilation: Conduct synthesis in fume hoods to avoid inhalation of phosphonatooxy degradation products (e.g., phosphorus oxides) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, following protocols for organophosphorus compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
